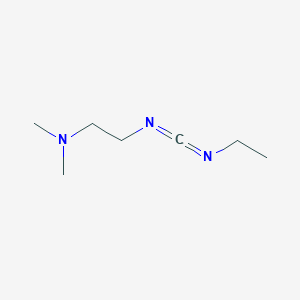
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide (EDC) is a water-soluble carbodiimide compound that is widely used in scientific research for the activation and coupling of carboxylic acids and amines. EDC is a versatile reagent that has found applications in various fields, including biochemistry, biotechnology, and pharmaceuticals. In
Mecanismo De Acción
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide activates carboxylic acids by converting them into reactive O-acylisourea intermediates. These intermediates can then react with amines to form stable amide bonds. The reaction occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS), which enhances the efficiency of the coupling reaction. The mechanism of action of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is shown in Figure 1.
Biochemical and Physiological Effects:
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes and should be handled with care. 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has also been reported to induce protein aggregation and precipitation, which can affect the stability and activity of proteins. Therefore, it is important to optimize the reaction conditions to minimize these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has several advantages over other coupling reagents, including its water solubility, high reactivity, and low cost. It is also compatible with a wide range of functional groups and can be used under mild reaction conditions. However, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has some limitations, including the potential for side reactions and the need for careful optimization of reaction conditions to minimize protein aggregation and precipitation.
Direcciones Futuras
There are several future directions for the use of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in scientific research. One area of interest is the development of new 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide-based conjugation strategies for the synthesis of bioconjugates with improved stability and activity. Another area of interest is the application of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in the synthesis of complex molecules such as glycopeptides and glycoproteins. Additionally, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has potential applications in the field of gene therapy, where it could be used to conjugate nucleic acids to targeting ligands for improved delivery and specificity.
Conclusion:
In conclusion, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is a versatile reagent that has found widespread use in scientific research for the activation and coupling of carboxylic acids and amines. Its high reactivity, water solubility, and low cost make it an attractive choice for a variety of applications. However, careful optimization of reaction conditions is necessary to minimize side reactions and protein aggregation. Further research is needed to explore the full potential of 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide in the synthesis of complex molecules and in the development of new conjugation strategies.
Métodos De Síntesis
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is synthesized by the reaction of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide-HCl) with triethylamine in the presence of a dehydrating agent such as acetonitrile or dichloromethane. The reaction produces 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide and triethylamine hydrochloride as a byproduct. The resulting 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is widely used in scientific research for the activation and coupling of carboxylic acids and amines. It is commonly used in the synthesis of peptides, proteins, and nucleic acids. 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide is also used in the conjugation of antibodies to enzymes and fluorescent dyes for immunoassays and imaging studies. Additionally, 1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide has found applications in drug delivery systems, tissue engineering, and biosensors.
Propiedades
Número CAS |
141650-20-6 |
|---|---|
Nombre del producto |
1-Ethyl-3-(3-dimethylaminoethyl)carbodiimide |
Fórmula molecular |
C7H15N3 |
Peso molecular |
141.21 g/mol |
InChI |
InChI=1S/C7H15N3/c1-4-8-7-9-5-6-10(2)3/h4-6H2,1-3H3 |
Clave InChI |
IHQAJFDAWJOQSX-UHFFFAOYSA-N |
SMILES |
CCN=C=NCCN(C)C |
SMILES canónico |
CCN=C=NCCN(C)C |
Otros números CAS |
141650-20-6 |
Sinónimos |
1-ethyl-3-(3-dimethylaminoethyl)carbodiimide carbodiimide WSCD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




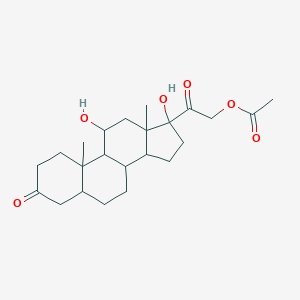

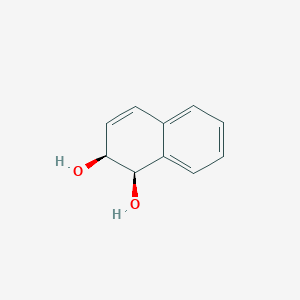
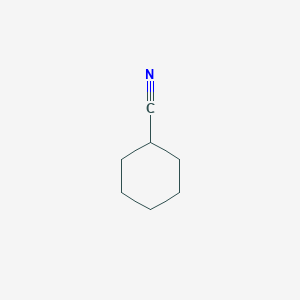
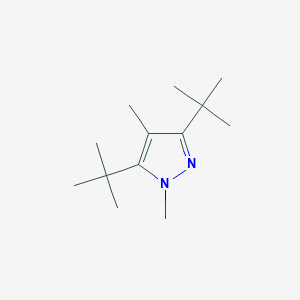
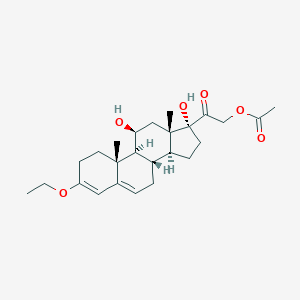
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)



![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
